1-Eicosanol, hydrogen sulfate, calcium salt
CAS No.: 72018-29-2
Cat. No.: VC18449237
Molecular Formula: C40H82CaO8S2
Molecular Weight: 795.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72018-29-2 |
|---|---|
| Molecular Formula | C40H82CaO8S2 |
| Molecular Weight | 795.3 g/mol |
| IUPAC Name | calcium;icosyl sulfate |
| Standard InChI | InChI=1S/2C20H42O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2*2-20H2,1H3,(H,21,22,23);/q;;+2/p-2 |
| Standard InChI Key | KUFXEQPFZONCPB-UHFFFAOYSA-L |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Ca+2] |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
1-Eicosanol, hydrogen sulfate, calcium salt is systematically named calcium diicosyl bis(sulfate) . Its structure consists of two icosyl (C20) chains linked to sulfate groups, coordinated with a calcium ion (Fig. 1). The IUPAC name, calcium;icosyl sulfate, reflects this ionic configuration. The canonical SMILES representation is:
This bifunctional design enables surfactant behavior, with the hydrophobic icosyl chains and hydrophilic sulfate groups facilitating micelle formation .
Table 1: Key Identifiers of 1-Eicosanol, Hydrogen Sulfate, Calcium Salt
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 72018-29-2 | |
| Molecular Formula | ||
| Molecular Weight | 795.3 g/mol | |
| Exact Mass | 794.508 g/mol | |
| LogP (Predicted) | 15.17 | |
| PSA | 149.62 Ų |
Relationship to Precursor Compounds
The compound derives from 1-eicosanol (C20H42O, CAS 629-96-9), a saturated 20-carbon fatty alcohol . Sulfation of the hydroxyl group produces 1-eicosanol hydrogen sulfate (C20H42O4S, CAS 67633-89-0), which is subsequently neutralized with calcium hydroxide to form the calcium salt . The parent alcohol exhibits a molecular weight of 298.55 g/mol and a Kovats Retention Index (RI) of 2275–2276 on non-polar GC columns , properties critical for monitoring synthesis efficiency.
Synthesis and Industrial Production
Reaction Mechanism and Optimization
The synthesis occurs in two stages:
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Sulfation: 1-Eicosanol reacts with concentrated sulfuric acid () under controlled temperatures (40–60°C) to form 1-eicosanol hydrogen sulfate .
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Neutralization: The hydrogen sulfate is treated with calcium hydroxide () to precipitate the calcium salt:
Key parameters affecting yield (typically 70–85%) include:
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Temperature: Excess heat promotes side reactions like dehydration.
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pH: Neutralization at pH 7–8 ensures complete calcium ion binding.
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Purity of 1-Eicosanol: Impurities reduce sulfation efficiency; GC analysis using columns like DB-1 (RI = 2276) verifies alcohol purity .
Scalability and Industrial Challenges
Industrial production faces hurdles in waste management, as sulfation generates acidic byproducts requiring neutralization. Recent advances propose using membrane reactors to isolate for recycling, reducing environmental impact.
Physicochemical and Analytical Properties
Solubility and Partitioning
The calcium salt’s high LogP (15.17) indicates extreme hydrophobicity, limiting water solubility but enhancing lipid membrane interaction . In non-polar solvents (e.g., hexane), it forms reverse micelles, while in polar aprotic solvents (e.g., DMSO), it exhibits colloidal dispersion.
Spectroscopic and Chromatographic Analysis
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HPLC: Reverse-phase methods using C18 or Newcrom R1 columns (3 µm particles) with mobile phases of acetonitrile/water/phosphoric acid (85:14.9:0.1 v/v) resolve the compound at retention times of 12–15 min . MS-compatible methods substitute phosphoric acid with 0.1% formic acid .
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IR Spectroscopy: Strong absorption bands at 1250 cm⁻¹ (S=O stretching) and 1050 cm⁻¹ (S–O–C linkage) confirm sulfation.
Table 2: Analytical Conditions for 1-Eicosanol, Hydrogen Sulfate, Calcium Salt
| Method | Column | Mobile Phase | Detection | Retention Time | Source |
|---|---|---|---|---|---|
| HPLC | Newcrom R1 | MeCN/H2O/H3PO4 (85:14.9:0.1) | UV 210 nm | 12–15 min | |
| GC-MS (precursor) | DB-1 | Helium, 1 mL/min | EI-MS | RI = 2276 |
Applications in Industry and Research
Surfactant and Emulsification Roles
The compound’s amphiphilic structure enables:
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Oil-in-Water Emulsions: Stabilizes formulations in cosmetics (e.g., creams) at 0.5–2% w/w.
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Detergent Additives: Enhances grease removal in industrial cleaners via micellar encapsulation.
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Pharmaceutical Nanocarriers: Loads hydrophobic drugs (e.g., paclitaxel) into micelles for targeted delivery.
Comparative Performance
In benchmark tests against sodium lauryl sulfate (SLS), the calcium salt shows superior stability in high-hardness water but lower foaming capacity, making it suitable for low-foam detergents.
Future Research Directions
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Green Synthesis: Developing enzymatic sulfation using arylsulfotransferases to replace .
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Biodegradability Enhancement: Modifying the icosyl chain with unsaturated bonds to accelerate microbial degradation.
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Advanced Drug Delivery: Investigating mixed micelles with pluronics for controlled drug release.
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